molecular formula C24H21N3O3 B14095239 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B14095239
M. Wt: 399.4 g/mol
InChI Key: CNZKQNWBAWOIGF-UHFFFAOYSA-N
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Description

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then further reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives .

Scientific Research Applications

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30)

InChI Key

CNZKQNWBAWOIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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